3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine
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Overview
Description
3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a pyridine ring fused to a pyrrole ring, with a bromine atom at the 3-position and an ethyl group at the 1-position. It has garnered significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine typically involves the bromination of 1-ethyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, which may exhibit distinct biological activities.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Oxidation Reactions: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .
Scientific Research Applications
3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications, including:
Medicinal Chemistry: It is used as a scaffold for designing inhibitors of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Studies: The compound is studied for its potential to inhibit cancer cell proliferation and induce apoptosis in cancer cells.
Drug Discovery: It serves as a lead compound for developing new therapeutic agents targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways involved in cell proliferation, migration, and survival. This inhibition can result in the induction of apoptosis and the reduction of cancer cell growth .
Comparison with Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A closely related compound with similar biological activities but lacking the bromine and ethyl substituents.
5-Bromo-2-ethyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine: Another derivative with a phenylsulfonyl group, which may exhibit different pharmacological properties.
Uniqueness: 3-Bromo-1-ethyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 3-position and the ethyl group at the 1-position enhances its potential as a lead compound in drug discovery .
Properties
Molecular Formula |
C9H9BrN2 |
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Molecular Weight |
225.08 g/mol |
IUPAC Name |
3-bromo-1-ethylpyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C9H9BrN2/c1-2-12-6-8(10)7-4-3-5-11-9(7)12/h3-6H,2H2,1H3 |
InChI Key |
SRVUBGAXRMEFOX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C2=C1N=CC=C2)Br |
Origin of Product |
United States |
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